8S-Hete 8S-Hete 8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It is functionally related to an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
Brand Name: Vulcanchem
CAS No.: 98462-03-4
VCID: VC20809123
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
SMILES: CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

8S-Hete

CAS No.: 98462-03-4

Cat. No.: VC20809123

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

8S-Hete - 98462-03-4

Specification

Description 8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It is functionally related to an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
CAS No. 98462-03-4
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
Standard InChI Key NLUNAYAEIJYXRB-VYOQERLCSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol

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